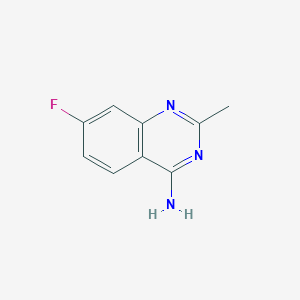

7-Fluoro-2-methylquinazolin-4-amine

Description

Significance of the Quinazoline (B50416) Heterocyclic System in Modern Medicinal Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone of modern medicinal chemistry. acs.orgnih.gov Its rigid structure provides a versatile platform for chemical modification, leading to a vast library of derivatives with a wide spectrum of biological activities. chemscene.comresearchgate.net Quinazoline-based compounds are recognized as "privileged structures" because they can interact with multiple biological targets with high affinity, making them a focal point in drug discovery. nih.gov

The therapeutic potential of quinazoline derivatives is extensive, with compounds exhibiting properties such as:

Anticancer: This is one of the most well-established activities of the quinazoline core. google.com Several approved anticancer drugs, including Gefitinib and Erlotinib, are based on this scaffold and function by inhibiting key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

Antimicrobial: Quinazoline derivatives have shown potent activity against various strains of bacteria and fungi. nih.gov

Anti-inflammatory: Numerous studies have highlighted the anti-inflammatory potential of these compounds. ontosight.ai

Other Activities: The list of biological effects extends to antiviral, antimalarial, anticonvulsant, antihypertensive, and antioxidant activities. ontosight.aigoogle.com

This broad pharmacological profile has cemented the quinazoline system as a highly valued scaffold for the development of novel therapeutic agents. google.comgoogle.com

Structural Classification and Diversification of Quinazoline-Based Compounds

The name quinazoline was first proposed in 1887 and is also known as 1,3-diazanaphthalene. acs.orgnih.gov The fundamental structure consists of a benzene and pyrimidine ring fused together. acs.org Oxidized derivatives, known as quinazolinones, are a major subclass and are categorized based on the position of the carbonyl group, such as 4(3H)-quinazolinone and 2,4(1H,3H)-quinazolinedione. acs.orgnih.gov

Further diversification arises from the substitution patterns on this core structure. The reactivity of the quinazoline ring allows for substitutions at various positions, with positions 2, 3, and 4 being particularly important for modifying biological activity. nih.govscispace.com For instance, 4-aminoquinazoline derivatives are a critical class, known for their role in kinase inhibition. researchgate.net

Quinazolinones can be classified based on their substitution patterns:

2-substituted-4(3H)-quinazolinones

3-substituted-4(3H)-quinazolinones

2,3-disubstituted-4(3H)-quinazolinones

These varied substitution possibilities allow medicinal chemists to fine-tune the properties of the molecule to enhance potency, selectivity, and pharmacokinetic profiles. acs.orgnih.gov

Specific Context of Fluorine and Methyl Substitutions on the Quinazoline Core

The introduction of fluorine atoms and methyl groups to the quinazoline scaffold can significantly influence a molecule's biological activity.

Fluorine Substitution: The incorporation of fluorine is a common strategy in medicinal chemistry due to its unique properties. Fluorine is highly electronegative and has a small atomic radius. Its presence can:

Alter Acidity/Basicity: A fluorine atom can lower the pKa of nearby functional groups, affecting how the molecule interacts with its biological target.

Enhance Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

Improve Binding Affinity: Fluorine can participate in hydrogen bonding and other electrostatic interactions, potentially increasing the binding affinity of the molecule to its target protein. nih.gov

Increase Lipophilicity: This can improve the molecule's ability to cross cell membranes.

In the context of quinazolines, fluorine substitution has been shown to be favorable for anticancer activity. researchgate.net For example, structure-activity relationship studies have indicated that compounds with a fluoro-substituted benzene ring can exhibit higher anti-cancer activity. researchgate.net

Methyl Substitution: A methyl group, while seemingly simple, can also have profound effects:

Steric Influence: A methyl group can provide steric bulk, which can either enhance or hinder binding to a target depending on the shape of the binding pocket. nih.gov

Hydrophobicity: It increases the lipophilicity of the molecule, which can affect its absorption and distribution.

Metabolic Target: Methyl groups can be sites of metabolic oxidation.

In some quinazoline derivatives, a methyl group at the 2-position is considered essential for antimicrobial activities. nih.gov The combination of a fluorine atom at the 7-position and a methyl group at the 2-position, as seen in 7-Fluoro-2-methylquinazolin-4-amine, represents a specific combination of these influential substituents.

Current Research Landscape Pertaining to this compound and Related Analogs

Direct and extensive research specifically detailing the synthesis and biological profile of this compound is limited in publicly available literature. However, the research landscape for closely related analogs provides significant insight into its potential synthesis and activity.

The logical precursor for the target amine is its corresponding quinazolinone, 7-Fluoro-2-methylquinazolin-4(3H)-one (also known as 7-Fluoro-2-methylquinazolin-4-ol). This compound is commercially available from chemical suppliers and its synthesis would likely start from 2-amino-4-fluorobenzoic acid. chemscene.comscispace.com A general synthetic route could involve the cyclization of this starting material, followed by specific modifications.

The synthesis of the final amine from the quinazolinone precursor is a standard transformation in medicinal chemistry. Research on analogous structures, such as the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine , demonstrates a viable pathway. scispace.com This process typically involves chlorination of the 4-oxo group on the quinazolinone ring, followed by a nucleophilic substitution reaction with the desired amine.

The biological potential of this structural motif is highlighted by studies on its analogs. For instance, research on various substituted quinazolinones and quinazolinamines has demonstrated their potential as anticancer agents. nih.govmdpi.com Specifically, analogs with substitutions at the 7-position are of interest in drug development. elsevierpure.comnih.gov The table below summarizes key findings for some structurally related compounds.

| Compound Name | Key Structural Features | Reported Research Focus/Activity | Reference |

|---|---|---|---|

| 7-Fluoro-2-methylquinazolin-4(3H)-one | 7-fluoro, 2-methyl, 4-oxo | Commercially available precursor. | chemscene.com |

| 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine | 7-fluoro, 4-amino (diethyl), 2-chloro | Synthesis from 7-fluoroquinazoline-2,4-diol as an intermediate for potential anticancer drugs. | scispace.com |

| 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one | 6-fluoro (isomer), 2-methyl, 3-amino, 4-oxo | Synthesized and studied for DNA photo-disruptive properties. | mdpi.com |

| 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | 7-chloro (analog), 2-methyl, 3-amino, 4-oxo | Synthesized and studied for DNA photo-disruptive properties. | mdpi.com |

| 7-fluoro-6-(4-methyl-1-piperazinyl)-2-thioethyl-4(3H)-quinazolinone | 7-fluoro, 2-thioethyl, 4-oxo | Screened for antitumor activity against 60 human cancer cell lines by the NCI. | elsevierpure.com |

The collective data on these analogs suggest that the this compound scaffold is of significant interest. The presence of the 7-fluoro group is a common feature in quinazolines designed as kinase inhibitors and anticancer agents. Further specific research is warranted to fully elucidate the unique biological and therapeutic properties of this compound itself.

Properties

IUPAC Name |

7-fluoro-2-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBRTAFZNRVGAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)F)C(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Fluoro 2 Methylquinazolin 4 Amine and Analogs

Conventional Synthetic Routes to Quinazolinamines and Quinazolinones

The traditional synthesis of 4-aminoquinazolines often proceeds through a quinazolin-4(3H)-one intermediate. This multi-step approach involves the initial formation of the heterocyclic core, followed by functional group interconversions to install the desired amine at the C-4 position.

Cyclization Reactions Utilizing 2-Aminoaryl Precursors

The construction of the quinazoline (B50416) ring system frequently begins with appropriately substituted 2-aminoaryl compounds, such as anthranilic acids or their derivatives. A widely employed method is the reaction of a 2-aminobenzamide (B116534) or 2-aminobenzonitrile (B23959) with a suitable one-carbon synthon.

For the synthesis of the key intermediate, 7-fluoro-2-methylquinazolin-4(3H)-one, a common starting material is 2-amino-4-fluorobenzoic acid. This precursor undergoes cyclization in the presence of acetic anhydride (B1165640), which serves as both the source of the C-2 methyl group and a dehydrating agent. The reaction typically proceeds by first forming an N-acetylated intermediate, which then cyclizes to a benzoxazinone. Subsequent reaction with an amine source, such as formamide (B127407) or ammonia, leads to the formation of the quinazolinone ring. mdpi.comnih.gov

Alternatively, 2-amino-4-fluorobenzonitrile (B1278219) can be used. Its reaction with acetic anhydride under acidic conditions can also yield the desired quinazolinone intermediate. smolecule.com The general mechanism involves the initial acylation of the amino group followed by an intramolecular cyclization and tautomerization.

A variety of cyclization conditions have been developed, including the use of different catalysts and solvent systems to improve yields and reaction times.

Table 1: Examples of Cyclization Reactions for Quinazolinone Synthesis

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 2-Amino-4-fluorobenzoic acid | Acetic anhydride, then NH₃ | Heat | 7-Fluoro-2-methylquinazolin-4(3H)-one | Good | mdpi.com |

| 2-Aminobenzonitriles | N-Benzyl cyanamides, HCl | HFIP, 70 °C, 1 h | 2-Aminoquinazoline (B112073) derivatives | High | mdpi.com |

| 2-Amino aryl ketones | N-Benzyl cyanamides, HCl | HFIP, 70 °C, 1 h | 2-Aminoquinazoline derivatives | 85% | mdpi.com |

Note: The table provides representative examples and conditions may vary.

Nucleophilic Substitution for Amine Introduction at C-4 Position

The most prevalent method for introducing the 4-amino group onto the quinazoline ring involves a two-step sequence starting from the corresponding quinazolin-4(3H)-one. The quinazolinone is first converted to a more reactive 4-haloquinazoline, typically 4-chloroquinazoline (B184009), by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.comresearchgate.net

The resulting 4-chloro-7-fluoro-2-methylquinazoline (B568008) is a versatile intermediate. The chlorine atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) by various amines. nih.gov To obtain the primary amine, 7-Fluoro-2-methylquinazolin-4-amine, the 4-chloro intermediate is treated with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) or a protected amine followed by deprotection. The reactivity of the 4-chloroquinazoline can be influenced by the substituents on the ring and the nature of the incoming amine nucleophile. Electron-donating groups on the aniline (B41778) can enhance the reaction rate, while electron-withdrawing groups may require more forcing conditions. nih.gov

Table 2: Synthesis of 4-Aminoquinazolines via Nucleophilic Substitution

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 7-Fluoro-6-nitroquinazolin-4(3H)-one | Thionyl chloride, then 3-chloro-4-fluoroaniline | N/A | 4-(3-Chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline | ~90% (crude) | google.com |

| 4-Chloroquinazolines | Primary or secondary amines | Milder conditions for electron-rich amines | 4-Aminoquinazolines | Moderate to Good | nih.gov |

| 4-Chloroquinazolines | N-methylanilines | Basic or acidic conditions | 4-Anilinoquinazolines | N/A | nih.gov |

| 4-Chloro-8-iodoquinazoline | 4-Methoxy-N-methylaniline | THF/H₂O (1:1), Microwave | Verubulin analog | 87% | nih.gov |

Note: The table provides representative examples and conditions may vary.

Targeted Introduction of Substituents

The specific placement of the fluoro and methyl groups is critical for the identity of this compound. These substituents are typically introduced through the careful selection of starting materials that already contain them.

Strategies for Fluorination at the 7-Position

The fluorine atom at the 7-position is most commonly incorporated by starting with a benzene-ring precursor that is already fluorinated at the corresponding position. For the synthesis of this compound, the key starting material is typically 4-fluoroanthranilic acid or a derivative thereof. google.com This ensures the regioselective placement of the fluorine atom in the final quinazoline product.

Synthesizing the quinazoline ring from a pre-fluorinated precursor is generally more efficient and regioselective than attempting to fluorinate the quinazoline core directly, which could lead to a mixture of isomers and require challenging purification steps.

Approaches for Methyl Group Installation at the 2-Position

The methyl group at the C-2 position is typically introduced during the cyclization step. As mentioned previously, using acetic anhydride in the reaction with a 2-aminoaryl precursor provides the carbon and hydrogen atoms that form the 2-methyl group. mdpi.com

Alternatively, if the quinazoline ring is formed using other one-carbon synthons like formamide, the resulting quinazolinone will be unsubstituted at the C-2 position. In such cases, the methyl group would need to be installed through a separate reaction sequence, which is a less common approach for this specific substitution pattern.

Advanced and Emerging Synthetic Techniques

While conventional methods are reliable, research continues to focus on developing more efficient, atom-economical, and environmentally friendly synthetic routes. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the amination of 4-chloroquinazolines. nih.gov

Furthermore, one-pot procedures that combine multiple reaction steps without the isolation of intermediates are gaining prominence. For instance, a one-pot reaction starting from 7-fluoro-6-nitroquinazolin-4(3H)-one can be used to synthesize complex 4-anilinoquinazolines by sequential chlorination and nucleophilic substitution. google.com

Transition-metal-free approaches are also being explored. For example, the synthesis of quinazolin-4-ones has been achieved through a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. acs.org While not a direct route to the target amine, this highlights the ongoing innovation in quinazoline synthesis that may lead to more direct and efficient future syntheses of this compound and its derivatives.

Photocatalytic Functionalization Methods

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild conditions and unique reaction pathways. nih.gov For the synthesis of quinazoline derivatives, this approach provides an alternative to traditional methods that often require harsh conditions or expensive transition metals. nih.gov

One notable method involves a one-pot, three-component reaction using a photocatalyst like curcumin-sensitized titanium dioxide (TiO₂). nih.govmdpi.com This process can efficiently produce quinazoline compounds from simple precursors such as dimedone, urea (B33335) or thiourea, and various aldehydes under visible light irradiation. mdpi.com The curcumin (B1669340) dye enhances the photocatalytic activity of TiO₂ in the visible spectrum, allowing for high product yields (up to 97%) in as little as 40 minutes. mdpi.com The catalyst also demonstrates potential for reusability, adding to the sustainability of the method. mdpi.com

Another green photocatalytic approach utilizes TiO₂ nanoparticles synthesized via an ultrasonic process with Citrus limon (lemon) juice, which acts as a capping and reducing agent. tandfonline.com These biosynthesized nanoparticles, primarily in the anatase form, have been successfully used to catalyze the synthesis of sulfur-substituted quinazolinone derivatives under UV irradiation, achieving good yields within 6-8 hours. tandfonline.com

Furthermore, visible-light-assisted photo-redox oxidative annulation represents a metal-free strategy for synthesizing quinazolines from amidine derivatives. nih.gov This method, which can be catalyzed by an organic photoredox catalyst, proceeds via the formation of a C(sp²)–C(sp³) bond and tolerates a wide array of functional groups. nih.gov Recent advancements have also focused on C-H activation techniques employing photocatalysis to modify the quinazoline scaffold. researchgate.net

Table 1: Examples of Photocatalytic Synthesis of Quinazoline Scaffolds

| Starting Materials | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimedone, Urea/Thiourea, Aldehydes | Curcumin-sensitized TiO₂ | Visible Light, 40 min | Quinazoline derivatives | Up to 97% | mdpi.com |

| Substituted 2-aminobenzamide, Alkyl/benzyl-bromide | Green-synthesized TiO₂ | UV Irradiation, 6-8 h | Sulfur-substituted quinazolinones | 79-91% | tandfonline.com |

| Amidine derivatives | Organic photoredox catalyst | Visible Light | Multi-substituted quinazolines | Not specified | nih.gov |

Enzyme-Mediated Synthetic Pathways

The integration of biocatalysis into synthetic chemistry offers high selectivity and environmentally benign reaction conditions. For quinazoline synthesis, enzymes can be employed to facilitate key bond-forming steps, often in tandem with other catalytic methods.

A novel chemoenzymatic approach combines enzymatic catalysis with photocatalysis to produce functionalized quinazolinones with high efficiency. colab.wsnih.gov In this system, the enzyme α-Chymotrypsin catalyzes the initial cyclization of an aldehyde and 2-aminobenzamide to form a 2,3-dihydroquinazolin-4(1H)-one intermediate. colab.wsnih.gov This intermediate is then oxidized to the final quinazolinone product through a subsequent white LED-induced photocatalytic step. colab.wsnih.gov This dual-catalyst system is remarkably fast, achieving yields of up to 99% in just two hours, and is applicable to a wide range of substrates. colab.wsnih.gov

The use of enzymes is part of a broader "biocatalytic amine toolbox," which provides various methodologies for creating chiral amines, a common feature in many bioactive molecules. youtube.com While direct enzymatic synthesis of this compound is not yet reported, these principles form a foundation for future development. For instance, hydrogen peroxide-driven biocatalysis is another green chemistry strategy that has been explored for its potential in synthesizing quinazolinone scaffolds. acs.org

Flow Synthesis and Scale-Up Considerations

Flow chemistry, or continuous processing, presents significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. youtube.com These benefits are particularly valuable for the production of pharmaceutical intermediates and active ingredients.

The application of continuous flow techniques has been successfully demonstrated for the synthesis of quinazoline derivatives. organic-chemistry.org A ring-opening reaction of epoxides with 2-aminobenzamide, which can be used to generate acylated and alkylated quinazolines, shows faster reaction times and higher yields when performed under continuous flow conditions compared to batch methods. organic-chemistry.org

While much of the flow chemistry research has focused on related heterocycles like quinolines, the established protocols are highly relevant. For example, a continuous photochemical process has been developed to produce various substituted quinolines with high yields and throughputs exceeding one gram per hour. researchgate.net Another method describes the continuous synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes using a heterogeneous Ru–Fe/γ-Al₂O₃ catalyst in a green ethanol/water system, achieving moderate to good yields (46%–88%). rsc.org Such strategies, which avoid hazardous reagents and allow for catalyst recycling, are directly applicable to the large-scale, sustainable production of quinazoline-based compounds like this compound. youtube.comrsc.org

Derivatization Strategies and Scaffold Modifications

Modification of the this compound scaffold is crucial for exploring its structure-activity relationships. Key strategies include substitution at the 4-amino position and the creation of more complex hybrid molecules.

Synthesis of Variously Substituted Amino-Quinazolines

A common and effective method for synthesizing N-substituted-4-aminoquinazolines involves the nucleophilic substitution of a 4-chloroquinazoline precursor. colab.ws This precursor can be reacted with various aryl heterocyclic amines to generate a library of derivatives. The use of microwave irradiation can significantly accelerate this reaction, reducing reaction times from hours to minutes compared to classical reflux methods. colab.ws

Another versatile, two-step approach begins with substituted anilines to first construct a B-ring-substituted 4-hydroxyquinoline. researchgate.net This intermediate is then chlorinated, typically with phosphorus oxychloride, to yield a 4-chloroquinoline (B167314) that is primed for the nucleophilic addition of a desired amine side chain. researchgate.net This method allows for extensive diversity in the substitution pattern of the quinoline (B57606) core. researchgate.net

Table 2: Synthesis of Substituted 4-Aminoquinazoline Derivatives

| Precursor | Reagent | Method | Product | Reference |

|---|---|---|---|---|

| 4-Chloroquinazoline | Aryl heterocyclic amine | Microwave irradiation (60W, 20 min) in 2-propanol | N-arylheterocyclic substituted-4-aminoquinazoline | colab.ws |

| 4-Chloroquinoline | Amine side chain | Nucleophilic addition | Ring-substituted 4-aminoquinoline (B48711) | researchgate.net |

Creation of Hybrid and Conjugate Structures (e.g., Schiff Bases, Triazole Hybrids)

Creating hybrid molecules by linking the quinazoline core to other pharmacologically active moieties is a widely used strategy to develop compounds with enhanced or novel biological activities.

Schiff Bases: Quinazoline Schiff bases are readily synthesized through the condensation reaction of an amino-quinazoline derivative with various aldehydes or ketones. mdpi.comacs.org For instance, 3-amino-2-methylquinazolin-4(3H)-one can be reacted with different substituted aromatic aldehydes in the presence of an acid catalyst like acetic acid to yield the corresponding Schiff base derivatives. mdpi.com This reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by acid-catalyzed dehydration. mdpi.com Similarly, condensation with substituted acetophenones also affords novel Schiff bases containing the quinazoline moiety. nih.gov

Triazole Hybrids: The "click" chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for creating quinazoline-triazole hybrids. tandfonline.comrsc.org A typical synthesis involves reacting a quinazolinone precursor containing a terminal alkyne with a series of benzyl (B1604629) azides in the presence of a copper(I) catalyst to form the 1,2,3-triazole linkage. Current time information in Vanderburgh County, US. Another route starts with a suitable nitro-benzylbromide, which is converted to an azide, reacted with an alkyne to form the triazole ring, and then reduced to an amine. tandfonline.comrsc.org This triazole-containing amine can then be coupled with a 4-chloroquinazoline to yield the final hybrid product. tandfonline.comrsc.org These hybrid structures combine the pharmacophores of both quinazoline and triazole, which are individually known for a diverse array of biological activities. nih.govCurrent time information in Vanderburgh County, US.

Table 3: Synthesis of Quinazoline Hybrid Structures

| Hybrid Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Schiff Base | Condensation | 3-Amino-2-methylquinazolin-4(3H)-one, Aromatic aldehydes, Acetic acid | mdpi.com |

| Schiff Base | Condensation | 3-Amino-2-methyl-3H-quinazolin-4-one, Substituted acetophenones, Acetic acid | nih.gov |

| Triazole Hybrid | Click Chemistry | Quinazolinone with alkyne, Benzyl azides, CuBr | Current time information in Vanderburgh County, US. |

| Triazole Hybrid | Multi-step coupling | 4-Chloroquinazoline, Triazole-containing amine (from azide-alkyne cycloaddition) | tandfonline.comrsc.org |

Elucidation of Molecular Mechanisms of Action and Biological Target Interactions

Enzyme Inhibitory Profiles

The primary mechanism of action for many quinazoline-based compounds is the inhibition of various enzymes critical to cellular function and signaling.

The 4-aminoquinazoline core is a cornerstone for the design of ATP-competitive protein kinase inhibitors. These molecules function by occupying the ATP-binding pocket of the enzyme's catalytic domain, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling cascades.

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) scaffold is famously utilized in several approved EGFR inhibitors. nih.gov SAR studies have revealed that the N-1 and N-3 atoms of the quinazoline ring are crucial for forming hydrogen bonds within the ATP-binding site of EGFR. nih.gov The presence of a fluorine atom on the quinazoline ring has been noted to be vital for potent inhibitory activity in some series of derivatives. nih.gov For instance, research on 8-fluoroquinazoline (B71482) derivatives demonstrated that the fluorine atom significantly impacts binding within the kinase's hinge region. nih.gov Furthermore, studies on 6,7-dimethoxy-2-methyl-4-substituted quinazolines have shown potent EGFR inhibition, indicating that the 2-methyl group is compatible with high-affinity binding. nih.gov Based on these findings, 7-Fluoro-2-methylquinazolin-4-amine likely possesses inhibitory activity against EGFR.

Vascular Endothelial Growth Factor Receptor (VEGFR): Many quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis. Some compounds have been identified as dual inhibitors, targeting both EGFR and VEGFR-2. nih.gov The substitution pattern on the quinazoline ring is critical, and modifications can tune the selectivity profile. For example, the presence of a chloro-substituent in certain aniline-quinazoline derivatives increased inhibitory activity toward both EGFR and VEGFR-2. nih.gov Given the structural similarities, it is plausible that this compound could exhibit inhibitory effects on VEGFR-2.

Other Kinases: The versatility of the quinazoline scaffold has been exploited to target a wide array of other protein kinases. While specific data for this compound is unavailable, related compounds have shown activity against HER2, c-Met, and Aurora kinases. nih.govnih.govnih.gov For example, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid identified it as a selective Aurora A kinase inhibitor. nih.gov The activity against other kinases such as CDK2, PI3K, Abl1, Src, FGFR1, FLT1, FLT4, and PDGFRβ would depend on the specific conformational fit within their respective ATP-binding sites, which cannot be confirmed without direct experimental evidence.

Table 1: Inhibitory Activity of Structurally Related Quinazoline Derivatives against Various Protein Kinases

| Compound Class | Target Kinase(s) | Key Findings |

| 6-Benzamide Quinazoline Derivatives | EGFR | A fluoro-substituent on the C-2 position of the benzamide (B126) ring was found to be crucial for inhibitory activity. nih.gov |

| 6,7-Dimethoxy-2-methyl-4-substituted Quinazolines | EGFR | Compounds displayed significant EGFR inhibition at subnanomolar levels. nih.gov |

| Quinazoline Sulfonamide Conjugates | EGFR, VEGFR-2 | Identified a compound with potent dual inhibitory activity (IC50 = 0.0728 µM for EGFR and 0.0523 µM for VEGFR-2). nih.gov |

| 8-Fluoroquinazoline-4-carboxylic Acid Derivatives | Aurora A Kinase | The fluorine atom on the quinazoline core had a significant impact on binding and inhibitory activity. nih.gov |

| 4-Anilinoquinazolines | EGFR, HER2 | This scaffold is a versatile template for inhibiting both EGFR and HER2 tyrosine kinases. nih.gov |

Certain heterocyclic compounds bearing amino groups have been investigated as carbonic anhydrase (CA) inhibitors. Research on 7-amino-3,4-dihydroquinolin-2(1H)-one, a structurally related lactam, showed it possessed inhibitory properties against several human CA isoforms. ekb.eg Specifically, derivatives of this compound were most effective against the tumor-associated isoform hCA IX, with weaker inhibition of the cytosolic isoforms hCA I and hCA II. ekb.eg Other research has noted that some 2-mercaptoquinazolin-4-one derivatives can effectively inhibit hCA II and the glaucoma-associated hCA XII. nih.gov This suggests that the 7-aminoquinazoline scaffold could potentially interact with the active site of certain CA isoforms, although its specific inhibitory profile against CA I, II, IX, and XII remains to be experimentally determined.

The quinazolinone scaffold has been successfully utilized to develop inhibitors of PARP-1, an enzyme critical for DNA repair. While the initial inhibitors were designed to mimic nicotinamide, subsequent research led to more potent polycyclic lactams. One of the well-studied examples is 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025). This compound's structure, which shares the 2-methylquinazolinone core with the subject compound, indicates that this scaffold is suitable for binding to the PARP-1 active site. However, without direct testing, the modulatory effect of this compound on PARP-1 is hypothetical.

Derivatives of the quinazoline core have been explored as potential topoisomerase inhibitors. For instance, a series of 6-arylamino-7-chloro-quinazoline-5,8-diones were evaluated as novel human topoisomerase I inhibitors. Their mechanism involves intercalation between DNA base pairs within the enzyme-DNA complex. While this demonstrates that the quinazoline ring system can be adapted to target topoisomerases, there is no specific data to suggest that this compound itself would be an effective inhibitor of either topoisomerase I or II.

Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). These enzymes catalyze the conversion of arachidonic acid to prostaglandins. The mechanism of COX-2 inhibition typically involves blocking the enzyme's hydrophobic channel, preventing the substrate from accessing the active site. While a vast number of chemical scaffolds have been investigated as COX-2 inhibitors, there is currently no significant evidence in the reviewed literature to suggest that simple 4-aminoquinazoline derivatives like this compound are prominent or effective inhibitors of COX-2.

Cellular Pathway Regulation

The enzymatic inhibitory profile of a compound dictates its influence on cellular pathways. Based on the likely inhibition of protein kinases like EGFR and VEGFR-2, this compound would be expected to modulate key signaling pathways involved in cancer progression.

Cell Cycle Arrest: Inhibition of EGFR signaling by quinazoline-based drugs is known to cause cell cycle arrest, typically at the G1/S transition phase. nih.gov This is achieved through the upregulation of cyclin-dependent kinase inhibitors like p27KIP1. nih.gov Studies on a related 8-fluoroquinazoline derivative that inhibits Aurora A kinase also showed cell cycle arrest at the G1 phase. nih.gov

Cell Cycle Arrest Induction

The proliferation of cancer cells is characterized by uncontrolled cell division, making the cell cycle a critical target for anticancer therapies. Certain quinazoline derivatives have been shown to induce cell cycle arrest, thereby halting the proliferation of cancer cells. For instance, studies on specific quinazoline Schiff bases in MCF-7 breast cancer cells showed a significant decrease in BrdU and phosphohistone H3 fluorescence intensities, which are markers for DNA synthesis (S phase) and mitosis (M phase), respectively nih.gov. However, other studies on different quinazoline Schiff bases indicated that they did not induce arrest in the S and M phases in MCF-7 cells, suggesting that the effects can be highly dependent on the specific chemical structure nih.gov.

Another related compound, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), was found to induce significant G2/M phase arrest in CT-26 murine colorectal adenocarcinoma cells. This arrest was associated with the inhibition of CDK1 activity and a decrease in the protein levels of key G2/M transition regulators, Cyclin A and Cyclin B jove.com. Furthermore, research on the ethyl acetate (B1210297) extract of Dillenia suffruticosa, which contains various bioactive compounds, demonstrated an upregulation of p53 and p21, suggesting a p53- and p21-dependent cell cycle arrest mechanism in MCF-7 cells nih.gov.

Table 1: Effects of Quinazoline Analogs on Cell Cycle Progression

| Compound/Extract | Cell Line | Effect | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| Quinazoline Schiff bases (1 and 2) | MCF-7 | Decrease in BrdU & phosphohistone H3 intensity | Not specified | nih.gov |

| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) | CT-26 | G2/M Arrest | Inhibition of CDK1; Decreased Cyclin A & Cyclin B | jove.com |

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Quinazoline derivatives have been shown to trigger apoptosis through multiple pathways.

Investigations into novel quinazoline Schiff bases revealed their ability to induce both intrinsic and extrinsic apoptotic pathways in MCF-7 cells nih.govyoutube.com. The intrinsic, or mitochondrial, pathway is initiated by the perturbation of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol nih.govyoutube.com. This release activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3/7 youtube.com.

The extrinsic pathway is activated through death receptors on the cell surface. Evidence for the involvement of this pathway includes the activation of caspase-8 and the inhibition of NF-κB (nuclear factor-kappa B) translocation, a key regulator of inflammation and cell survival nih.govyoutube.com. The activation of both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3/7) highlights the comprehensive apoptotic response elicited by these compounds nih.govyoutube.com. In some cases, apoptosis induction is also linked to an increase in reactive oxygen species (ROS) formation nih.gov. Interestingly, some apoptosis induction by plant extracts containing complex phytochemicals has been observed to be caspase-independent nih.gov.

Table 2: Apoptotic Mechanisms of Quinazoline Derivatives

| Compound/Derivative | Cell Line | Apoptotic Pathway | Key Molecular Events | Reference |

|---|---|---|---|---|

| Quinazoline Schiff bases (A and B) | MCF-7 | Intrinsic & Extrinsic | Cytochrome c release; Activation of caspase-3/7, -8, -9; Inhibition of NF-κB | youtube.com |

| Quinazoline Schiff bases (1 and 2) | MCF-7 | Intrinsic & Extrinsic | Mitochondrial membrane potential perturbation; Cytochrome c release; ROS formation; Activation of caspase-3/7, -8, -9; Inhibition of NF-κB | nih.gov |

Inhibition of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Research has demonstrated that certain quinazoline derivatives can effectively inhibit these processes. For example, specific compounds were found to significantly limit wound healing in in vitro scratch assays using MCF-7 and A549 lung cancer cell lines, indicating an inhibition of cell migration nih.gov. Other studies have also focused on the anti-migration and anti-invasion properties of novel compounds, highlighting the importance of this mechanism in the development of potential anticancer agents wikipedia.orgwikipedia.org.

Anti-angiogenic Activity via VEGF Pathway Modulation

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2, is a critical regulator of angiogenesis and a prime target for anticancer drugs nih.gov.

Several quinazoline derivatives have been identified as potent inhibitors of angiogenesis by targeting the VEGF/VEGFR-2 pathway nih.govnih.gov. These compounds can directly inhibit the kinase activity of VEGFR-2, preventing its activation by VEGF nih.gov. The inhibition of VEGFR-2 blocks downstream signaling cascades that promote endothelial cell proliferation, migration, and differentiation—key steps in forming new blood vessels nih.gov. Some multi-targeted quinoline (B57606) derivatives have been shown to simultaneously block VEGFR, FGFR (Fibroblast Growth Factor Receptor), and PDGFR (Platelet-Derived Growth Factor Receptor) signaling, leading to a broader anti-angiogenic effect mdpi.com. The blockade of the VEGFR-2 pathway ultimately suppresses the formation of new vascular sprouts in tumor tissue nih.govmdpi.com.

Modulation of General Signal Transduction Pathways

The anticancer activity of quinazoline derivatives is rooted in their ability to modulate critical intracellular signal transduction pathways that control cell growth, survival, and proliferation. A primary mechanism for many quinazoline-based drugs is the inhibition of tyrosine kinases.

One of the most notable targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in various cancers. By inhibiting EGFR, these compounds disrupt downstream signaling and can promote apoptosis.

Furthermore, studies have elucidated the impact of quinazoline-related compounds on other key signaling molecules. For instance, the anti-angiogenic effects of some derivatives are mediated by the inhibition of the VEGFR2-downstream Akt/mTOR/p70s6k signaling pathway nih.gov. Other research has shown that treatment with bioactive extracts can lead to the downregulation of survival pathways involving AKT and ERK, alongside the activation of the stress-activated JNK pathway, collectively pushing the cell towards apoptosis nih.gov.

Receptor-Ligand Interactions

Beyond intracellular signaling pathways, quinazoline compounds are known to interact with specific cell surface receptors, including adrenergic receptors.

Alpha1-Adrenergic Receptor Binding and Agonism/Antagonism

The quinazoline chemical structure is a well-established pharmacophore for antagonists of alpha-1 adrenergic receptors (α1-ARs) nih.govjove.com. Clinically used α1-AR antagonists such as prazosin (B1663645), doxazosin (B1670899), and terazosin (B121538) are all based on a quinazoline core nih.govwikipedia.org. These receptors are G-protein coupled receptors involved in mediating physiological responses in the sympathetic nervous system nih.gov.

The 4-amino group on the quinazoline ring is considered essential for the binding and blocking activity at α1-receptors wikipedia.org. Docking studies have shown that quinazoline derivatives can fit into the binding site of the α1A-AR, mimicking the interaction of known antagonists like prazosin nih.gov. This antagonist activity at α1-ARs is the basis for their use in treating conditions like hypertension and benign prostatic hyperplasia youtube.com.

Interestingly, the apoptotic effects of quinazoline-based α1-adrenoceptor antagonists like doxazosin and terazosin in prostate cancer cells have been shown to be independent of their α1-receptor blocking activity mdpi.com. This suggests that while the quinazoline structure confers α1-antagonism, these molecules possess additional, receptor-independent mechanisms for inducing cancer cell death, which may be linked to the quinazoline moiety itself mdpi.com. This dual activity makes them intriguing candidates for drug repurposing in oncology youtube.com.

Adenosine (B11128) Receptor Antagonism (e.g., A2A, A2B)

The quinazoline scaffold is a recognized pharmacophore in the development of adenosine receptor antagonists. Research into derivatives of this structure has revealed significant antagonistic activity at both A2A and A2B adenosine receptors.

The adenosine A2A receptor (A2AR) has been identified as a key therapeutic target for a range of conditions, including neurodegenerative diseases and cancer. mdpi.comnih.gov The 2-aminoquinazoline (B112073) structure, in particular, has emerged as a promising foundation for the design of novel A2AR antagonists. mdpi.comnih.gov Structure-activity relationship (SAR) studies on 2-aminoquinazoline derivatives have demonstrated that substitutions at the C6 and C7 positions of the quinazoline ring can significantly influence binding affinity and antagonist activity. mdpi.comnih.gov For instance, a study on various 2-aminoquinazolines revealed that compounds with specific substitutions at these positions exhibit high affinity for the human A2A receptor (hA2AR). mdpi.com One such derivative, 4-(4-Fluorophenyl)-7-methylquinazolin-2-amine, which is structurally analogous to this compound, has been synthesized and noted in the context of developing A2AR antagonists. mdpi.com The core mechanism of A2AR antagonism by these compounds involves blocking the binding of the endogenous agonist, adenosine. This prevents the activation of the receptor and the subsequent cascade of intracellular signaling events, such as the increase in cyclic AMP (cAMP) levels. mdpi.com

In addition to A2A receptors, quinazoline derivatives have also been investigated as antagonists for the A2B adenosine receptor (A2BAR). nih.gov While many quinazoline-based compounds exhibit non-selective binding to adenosine receptors in the micromolar range, specific derivatives have shown notable selectivity for the A2BAR. nih.gov For example, a potent A2B receptor antagonist, 4-methyl-7-methoxyquinazolyl-2-(2'-amino-4'-imidazolinone), was identified through pharmacophore database screening, demonstrating that the quinazoline core is a viable template for targeting this receptor subtype. nih.gov The nitrogen atom at the N3 position of the quinazoline ring has been suggested to be important for recognition by the A2BAR. nih.gov

GABA-A Receptor Affinity and Modulation

The quinazoline framework is also implicated in the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Various classes of quinazoline derivatives have been shown to interact with the GABA-A receptor, acting as modulators of its function.

For example, methaqualone, a well-known sedative-hypnotic of the quinazolinone class, exerts its effects by acting as a positive allosteric modulator at many GABA-A receptor subtypes. wikipedia.org Its binding enhances the inhibitory effects of the neurotransmitter GABA. wikipedia.org More recent research has focused on other quinazoline-containing structures. Pyrazolo[1,5-a]quinazolines have been synthesized and evaluated as ligands for the GABA-A receptor, with some compounds demonstrating the ability to modulate the chloride ion current through the receptor channel. nih.govmdpi.commdpi.comnih.gov

Furthermore, a compound structurally related to this compound, 2-guanidine-4-methylquinazoline (GMQ), has been identified as a potent and competitive antagonist of GABA-A receptors. nih.gov GMQ was found to inhibit GABA-induced currents with an IC50 value of 0.39 µM, comparable to the classic GABA-A antagonist, bicuculline. nih.gov Site-directed mutagenesis studies have suggested that GMQ likely competes with GABA for its binding pocket on the receptor. nih.gov These findings collectively indicate that the quinazoline scaffold can serve as a basis for developing compounds that interact with and modulate GABA-A receptors, although direct studies on this compound are not yet prevalent.

Other Biological Interactions

DNA Intercalation Phenomena

The planar aromatic system of the quinazoline ring suggests a potential for interaction with DNA through intercalation. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, leading to structural distortions and interference with cellular processes like replication and transcription. nih.gov

Studies on various quinazoline derivatives have supported this hypothesis. For instance, N-alkylanilinoquinazoline derivatives have been synthesized and evaluated for their ability to bind to DNA. researchgate.net Techniques such as DNA melting temperature measurements, fluorescence emission, and circular dichroism have confirmed that certain N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline compounds interact significantly with DNA, likely through an intercalative binding mode. researchgate.net Similarly, research on mdpi.comnih.govmdpi.comtriazolo[4,3-c]quinazolines has shown their potential as DNA intercalators and topoisomerase II inhibitors. nih.gov The planar triazoloquinazoline moiety acts as the chromophore that inserts into the DNA helix. nih.gov The ability of the quinazoline scaffold to serve as a DNA-targeting pharmacophore is an active area of research in the development of novel therapeutic agents. researchgate.net

Inhibition of Efflux Pumps, e.g., Breast Cancer Resistance Protein (BCRP)

A significant area of research for quinazoline derivatives is their role as inhibitors of ATP-binding cassette (ABC) transporters, particularly the Breast Cancer Resistance Protein (BCRP/ABCG2). BCRP is an efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapy drugs out of cancer cells, thereby reducing their efficacy. mdpi.comnih.gov

The quinazoline-based tyrosine kinase inhibitor, gefitinib, was one of the first compounds of this class to be identified as a BCRP inhibitor. mdpi.comnih.gov This discovery spurred the synthesis and evaluation of numerous other quinazoline derivatives as BCRP inhibitors. mdpi.comnih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent BCRP inhibition. For example, compounds with a phenyl substituent at the 2-position of the 4-anilinoquinazoline (B1210976) scaffold have been found to be particularly potent. nih.gov Substitutions on the aniline (B41778) ring at the 4-position of the quinazoline moiety also play a crucial role, with groups like nitro, cyano, and trifluoromethyl leading to high BCRP inhibition potencies. nih.gov These inhibitors are believed to act as competitive substrates for the BCRP transporter, stimulating ATP hydrolysis and thereby increasing the intracellular accumulation of anticancer drugs. mdpi.com

Table of BCRP Inhibition by Quinazoline Derivatives

| Compound | Description | IC50 (µM) | Reference |

| Ko143 | Potent BCRP inhibitor (Reference) | 0.07 | nih.gov |

| Gefitinib | Quinazoline-based TK inhibitor | 0.0758 | nih.gov |

| Compound 20 | 2-phenyl-4-(3-nitroanilino)quinazoline | < 0.1 (Potency higher than Ko143) | nih.gov |

| Risperidone | Antipsychotic (for comparison) | 38.1 | nih.gov |

| Clozapine | Antipsychotic (for comparison) | 42.0 | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the Fluorine Atom at the 7-Position on Biological Activity and Selectivity

The introduction of a fluorine atom at the 7-position of the quinazoline (B50416) ring can significantly modulate a compound's biological activity and selectivity, though its effect is highly dependent on the biological target. Electron-withdrawing groups at the 7-position have been shown to lower the pKa of the quinoline (B57606) ring nitrogen and the side chain amino group in related 4-aminoquinoline (B48711) structures. nih.govmdpi.com This alteration in electronic properties can influence the compound's ability to accumulate within acidic cellular compartments, such as the parasite food vacuole in Plasmodium falciparum, and can affect its interaction with biological targets like hematin. nih.govmdpi.com

In the context of antiplasmodial activity, studies on 4-aminoquinolines, a closely related scaffold, have shown that a 7-fluoro substituent is generally less effective than other halogens like chlorine, bromine, or iodine. mdpi.com Specifically, 7-fluoro-4-aminoquinolines were found to be less active against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum when compared to their 7-chloro counterparts. mdpi.com

However, for other biological targets, fluorine on the quinazoline core can be advantageous. For instance, an 8-fluoroquinazoline (B71482) derivative was found to have an inhibitory effect on Aurora A kinase, with molecular docking studies suggesting the fluorine atom's small size and its ability to form additional binding interactions within the hinge region of the kinase are beneficial for activity. researchgate.net This suggests that for kinase inhibition, a fluorine atom on the benzene (B151609) portion of the quinazoline scaffold, such as at the 7-position, could contribute positively to the binding affinity and selectivity profile. Research on quinazoline-based epidermal growth factor receptor (EGFR) inhibitors has also highlighted that substitutions at the C-7 position are significant for activity. nih.gov

Table 1: Effect of 7-Position Halogen Substitution on Antiplasmodial Activity of 4-Aminoquinolines

| 7-Position Substituent | Relative Activity against P. falciparum (Chloroquine-Resistant) |

|---|---|

| -I | High |

| -Br | High |

| -Cl | High |

| -F | Substantially Lower |

| -CF₃ | Substantially Lower |

Data inferred from studies on 4-aminoquinoline analogs. mdpi.com

Significance of the Methyl Group at the 2-Position in Modulating Activity

The substituent at the 2-position of the quinazoline ring plays a crucial role in defining the molecule's biological activity. nih.gov For quinazolinone and quinazoline derivatives, the presence of a methyl group at this position has been identified as essential for certain activities, particularly antimicrobial effects. researchgate.net The modification of this methyl group can lead to analogues with significantly altered biological profiles. researchgate.net

In various studies on quinazolinone derivatives, the structure-activity relationship has consistently shown that small substituents like a methyl or thiol group at the C-2 position are vital for antimicrobial potency. researchgate.net This indicates that the size and electronic nature of the group at C-2 are finely tuned for interaction with the biological target.

Table 2: Importance of C-2 Substitution in Quinazolinone Derivatives

| C-2 Substituent | Associated Biological Activity | Reference |

|---|---|---|

| Methyl | Essential for antimicrobial activity | researchgate.net |

| Thiol | Essential for antimicrobial activity | researchgate.net |

| Amine | Essential for antimicrobial activity | researchgate.net |

Role of the Amino Group at the 4-Position and its Substitutions

The 4-aminoquinazoline core is a well-established pharmacophore, recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. researchgate.netnih.gov A multitude of approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, are built upon the 4-aminoquinazoline scaffold, underscoring the critical importance of the amino group at this position for interacting with the ATP-binding site of various kinases. nih.govnih.gov

The primary amino group itself, or more commonly, a substituted amino group at the C-4 position, is a key feature for potent biological activity. mdpi.com Research has consistently shown that 4-anilinoquinazoline (B1210976) derivatives (where an aniline (B41778) group is attached to the 4-amino position) exhibit potent and selective inhibition of EGFR tyrosine kinase. mdpi.com The nature of the substituent on this amino group is a primary driver of potency and selectivity. For example, in the development of PI3Kα inhibitors, the 4-aminoquinazoline moiety was identified as the critical pharmacophore responsible for activity. nih.gov Similarly, for inhibitors of Aurora kinases and ALK5, substitutions on the 4-amino group were pivotal for achieving high potency and desired selectivity profiles. researchgate.net

The synthesis of various N-substituted-4-aminoquinazolines has been a major focus for developing novel therapeutic agents, including inhibitors of BCRP and P-glycoprotein, further highlighting the versatility and importance of this functional group.

Contributions of Other Quinazoline Core Substituents (N-1, C-5, C-6, C-8) to Activity Profile

C-6 Position: Substitution at the C-6 position is a common strategy in the design of potent quinazoline-based inhibitors. The presence of a halogen atom at this position can enhance the antimicrobial activity of quinazolinone derivatives. researchgate.net In the realm of cancer therapeutics, C-6 substitution is a key feature of many EGFR inhibitors. nih.gov Furthermore, the introduction of an imidazo[1,2-a]pyridine (B132010) group at the 6-position of a 4-aminoquinazoline scaffold was a successful strategy for developing potent PI3Kα inhibitors. nih.gov

C-8 Position: Similar to the C-6 position, the introduction of a halogen atom at the C-8 position has been found to improve the antimicrobial properties of quinazolinones. researchgate.net In a specific example, an 8-fluoro substituent on a quinazoline derivative designed as an Aurora A kinase inhibitor was shown to have a significant positive impact on binding affinity. researchgate.net

N-1 Position: The N-1 nitrogen of the quinazoline ring is also a point for modification. For instance, in the development of ALK5 inhibitors, a water-mediated hydrogen bond network involving the quinazoline ring, which includes the N-1 position, was crucial for binding. researchgate.net

Table 3: Influence of Quinazoline Core Substitutions on Biological Activity

| Position | Type of Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-6 | Halogen | Improved antimicrobial activity | researchgate.net |

| C-6 | Various (e.g., fused rings) | Important for EGFR and PI3Kα inhibition | nih.govnih.gov |

| C-8 | Halogen | Improved antimicrobial activity | researchgate.net |

Stereochemical Aspects and Enantioselectivity in Quinazoline Derivatives

Stereochemistry and enantioselectivity are critical aspects of drug design, as different stereoisomers of a chiral molecule can exhibit vastly different pharmacological activities and metabolic profiles. While 7-fluoro-2-methylquinazolin-4-amine itself is not chiral, the introduction of chiral centers through substitution is a common strategy in the development of quinazoline derivatives.

For instance, the introduction of a chiral substituent, such as (S)-tetrahydrofuran-3-ol, onto the quinazoline scaffold is a synthetic step used in the creation of complex kinase inhibitors. The specific stereochemistry of such substituents is often crucial for achieving the desired potency and selectivity. In the development of thiazoloquinazolines as Aurora kinase inhibitors, the planarity and rotational conformation between the quinazoline core and the C-4 substituent were found to be critical for cellular activity, which is a key stereochemical consideration.

Although direct studies on the enantioselectivity of this compound are not available, the principles are well-established in related compounds. In one case involving a novel heterocyclic kinase inhibitor, the separation of a racemic mixture into its constituent enantiomers revealed that one isomer possessed significantly greater potency, highlighting that biological targets often have a strong preference for a specific stereoisomer. This underscores the importance of considering stereochemical aspects when designing and evaluating quinazoline-based drug candidates.

Computational and Theoretical Chemistry Studies

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 7-Fluoro-2-methylquinazolin-4-amine, and its biological target, typically a protein receptor.

Studies on analogous 4-aminoquinazoline derivatives have demonstrated their potential to bind to the ATP-binding sites of various kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. ekb.egnih.govresearchgate.net For instance, docking studies of 4-anilinoquinazoline (B1210976) derivatives have shown that these compounds can fit into the active site of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The binding is often stabilized by hydrogen bonds between the quinazoline (B50416) core and key amino acid residues in the receptor's active site. researchgate.net

In the case of this compound, the fluorine atom at the 7-position is expected to enhance binding affinity and selectivity due to its electron-withdrawing nature and potential to form favorable interactions with the receptor. nih.gov The 4-amino group is crucial for forming hydrogen bonds, a key feature observed in the binding of many quinazoline-based inhibitors. researchgate.net

A hypothetical docking study of this compound into the ATP binding pocket of a kinase like EGFR would likely reveal the following interactions:

Hydrogen Bonding: The N1 and the 4-amino group of the quinazoline ring are prime candidates for forming hydrogen bonds with backbone atoms of the protein, such as the hinge region of the kinase domain.

Hydrophobic Interactions: The methyl group at the 2-position and the benzene (B151609) ring of the quinazoline scaffold would likely engage in hydrophobic interactions with nonpolar residues in the active site.

Halogen Bonding: The fluorine atom at the 7-position could participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

Interactive Table: Predicted Binding Interactions of this compound

| Interaction Type | Involved Moiety of Ligand | Potential Interacting Residues in Kinase Target |

| Hydrogen Bond Donor | 4-amino group | Asp, Glu, Thr |

| Hydrogen Bond Acceptor | N1 of quinazoline ring | Met, Thr |

| Hydrophobic | 2-methyl group, quinazoline ring | Leu, Val, Ala, Phe |

| Halogen Bond | 7-fluoro group | Carbonyl oxygen, aromatic rings |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

2D and 3D-QSAR Methodologies for Potency Prediction

Both 2D and 3D-QSAR methodologies can be applied to a series of quinazoline derivatives to predict their inhibitory potency.

2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. For a series of 4-aminoquinazolines, a 2D-QSAR model might reveal that the presence of a fluorine atom at position 7 and a small alkyl group at position 2 are positively correlated with higher potency. Studies on quinazoline derivatives have successfully used 2D-QSAR to establish correlations between molecular properties and biological activity. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules. These methods generate 3D fields around a set of aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The resulting contour maps can highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a 3D-QSAR study on quinazolinone derivatives revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary influencers of their activity as MMP-13 inhibitors. nih.gov

For this compound, a 3D-QSAR model would likely indicate that the electrostatic field generated by the fluorine atom and the hydrogen-bonding capacity of the 4-amino group are critical for its predicted activity.

Molecular Dynamics Simulations for Binding Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of the binding pose predicted by molecular docking and to observe conformational changes in both the ligand and the protein over time.

MD simulations performed on quinazoline derivatives have provided valuable insights into the stability of their interactions with target proteins. researchgate.netnih.gov For a complex of this compound with a kinase, an MD simulation could be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation, one can determine if the initial docked pose is stable.

Analyze Hydrogen Bond Occupancy: MD simulations can quantify the percentage of time specific hydrogen bonds are maintained, providing a measure of their strength and importance for binding.

Investigate Water-Mediated Interactions: The simulation can reveal the role of water molecules in mediating interactions between the ligand and the receptor.

Calculate Binding Free Energies: Advanced techniques like MM/PBSA and MM/GBSA can be used to estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone.

A study on 6-bromo quinazoline derivatives showed that the lead compounds formed stable hydrogen bonds and other key interactions within the EGFR active site throughout the simulation. researchgate.net A similar outcome would be expected for this compound, with the fluoro-substituent potentially contributing to a more stable and specific binding.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a highly detailed understanding of the electronic structure and properties of a molecule.

Density Functional Theory (DFT) Analyses

DFT calculations can be used to optimize the geometry of this compound and to calculate a wide range of electronic properties. In the context of QSAR studies on quinazoline derivatives, DFT has been employed to refine molecular geometries and calculate descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and various reactivity indices. nih.govacs.org

For this compound, DFT analysis would provide:

Optimized Geometry: A precise 3D structure of the molecule, which is crucial for accurate docking and 3D-QSAR studies.

Electronic Properties: The HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Partial Atomic Charges: The distribution of electron density across the molecule, which helps in understanding intermolecular interactions. The fluorine atom would be expected to have a significant negative partial charge.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a powerful tool for predicting non-covalent interactions, particularly hydrogen bonding and electrophilic/nucleophilic attack sites.

For this compound, the MESP map would likely show:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential would be located around the nitrogen atoms of the quinazoline ring and the fluorine atom, indicating these are sites favorable for electrophilic attack and hydrogen bond acceptance.

Positive Potential (Blue): Regions of positive electrostatic potential would be found around the hydrogen atoms of the 4-amino group, highlighting their role as hydrogen bond donors.

This information is invaluable for rationalizing the binding modes observed in molecular docking studies and for designing new analogs with improved interaction profiles.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that utilizes the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe the electronic and reactive characteristics of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost orbital devoid of electrons, acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable.

In the study of quinazolinone derivatives, FMO analysis provides insights into their reactivity and electron-donating or -accepting capabilities. For instance, computational studies on related hydrazo glucosyl quinazolinone derivatives have utilized Density Functional Theory (DFT) at the B3LYP/6-311G (d, p) level to calculate these parameters. researchgate.net Analysis of the HOMO and LUMO energy levels helps to understand the charge transfer interactions within the molecule and with its biological target. researchgate.net

Table 1: Significance of Frontier Molecular Orbital Parameters

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. A higher HOMO energy indicates a greater ability to donate electrons. | Relates to the molecule's ability to interact with electron-deficient sites in a biological receptor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater ability to accept electrons. | Relates to the molecule's affinity for electron-rich sites in a biological receptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of molecular stability and reactivity. Smaller gaps often correlate with higher reactivity. |

Virtual Screening Approaches for Novel Analog Discovery

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target, such as a protein or enzyme. nih.gov This approach significantly reduces the time and cost associated with identifying promising lead compounds by prioritizing molecules for experimental testing. derpharmachemica.com

The process typically involves molecular docking, where computational algorithms predict the preferred orientation and binding affinity of a ligand (the small molecule) when bound to the active site of a receptor (the target protein). derpharmachemica.com The binding affinity is often estimated using a scoring function, which ranks the compounds based on their predicted interaction strength. derpharmachemica.com

For the quinazoline class of compounds, virtual screening has been successfully employed to identify novel inhibitors for various therapeutic targets, including the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. derpharmachemica.comresearchgate.net In one such study, a library of 4,6,7-trisubstituted quinazoline derivatives was screened against EGFR. The screening process ranked the compounds based on their binding energy (ΔG in Kcal/mol), identifying the top candidates for further analysis. derpharmachemica.com

Another study focused on identifying novel JAK2 inhibitors employed virtual screening to find hit compounds from chemical libraries, which were then optimized through synthesis to develop potent and selective inhibitors. elsevierpure.com This demonstrates the successful application of virtual screening in lead discovery for the quinazoline scaffold. elsevierpure.com

Table 2: Representative Virtual Screening Workflow for Quinazoline Derivatives against EGFR

| Step | Description | Example Result |

| 1. Library Preparation | A collection of quinazoline derivatives is prepared for screening. | A library of 1000 quinazoline derivatives was retrieved from the PubChem database. researchgate.net |

| 2. Drug-Likeness Filtering | Compounds are filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) to select for drug-like candidates. | 671 compounds passed the Lipinski filter, indicating good drug-like properties. researchgate.net |

| 3. Molecular Docking | The filtered compounds are docked into the active site of the target protein (e.g., EGFR). | Flexible docking calculations are performed to predict the binding geometry and score the interactions. derpharmachemica.com |

| 4. Hit Identification | Compounds are ranked by their docking scores, and the top-ranked molecules are selected as "hits". | Seven compounds were identified with better binding scores than the control drug, dacomitinib. researchgate.net |

| 5. Further Optimization | The identified hits serve as starting points for further chemical modification and biological testing. | A lead compound, (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine, was identified as a candidate JAK2 inhibitor. elsevierpure.com |

This systematic approach allows researchers to efficiently explore a vast chemical space and focus resources on the most promising quinazoline analogs for development. nih.gov

ADME Predictions for Compound Optimization

For a drug candidate to be successful, it must not only exhibit high potency against its biological target but also possess a favorable pharmacokinetic profile. This profile is often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction models are widely used to assess the drug-likeness of compounds and guide their optimization. nih.govnih.gov

These computational models predict various physicochemical and pharmacokinetic parameters, including:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability, which indicate how well a drug is absorbed from the gut into the bloodstream. rsc.org

Distribution: Blood-Brain Barrier (BBB) permeability, which predicts whether a compound can enter the central nervous system. rsc.org

Metabolism: Susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major enzymes involved in drug breakdown.

Excretion: The route and rate at which the compound is eliminated from the body.

Toxicity: Potential for adverse effects such as carcinogenicity or cardiotoxicity (hERG inhibition). rsc.org

Studies on various quinazoline and quinazolinone derivatives frequently include in silico ADME predictions to evaluate their potential as drug candidates. For example, ADME properties were calculated for a series of new quinoline (B57606)–quinazolinone–thioacetamide derivatives to assess their drug-likeness. rsc.org These predictions, often guided by frameworks like Lipinski's "Rule of Five," help researchers select compounds with a higher probability of success in clinical trials. rsc.org While comprehensive experimental ADME data for this compound is not available in the reviewed literature, some predicted properties for its tautomer, 7-Fluoro-2-methylquinazolin-4(1H)-one, have been reported. chemscene.com

Table 3: Predicted ADME/T Properties for Representative Quinazoline Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/s) | BBB Permeability |

| Compound A | < 500 | < 5 | < 10 | < 5 | High (>80%) | Moderate | In acceptable range |

| Compound B | < 500 | < 5 | < 10 | < 5 | High (>80%) | Moderate | In acceptable range |

| Compound C | < 500 | < 5 | < 10 | < 5 | High (>80%) | Poor (<25) | In acceptable range |

| 7-Fluoro-2-methylquinazolin-4(1H)-one (Predicted) | 178.16 chemscene.com | 1.37 chemscene.com | 2 chemscene.com | 1 chemscene.com | N/A | N/A | N/A |

Note: Data for Compounds A, B, and C are representative values based on studies of quinoline-quinazolinone derivatives to illustrate the type of data generated in ADME predictions. rsc.orgnih.gov N/A indicates data not available in the cited sources.

These computational predictions are vital for optimizing lead compounds. By modifying the chemical structure, chemists can improve ADME properties—for instance, by enhancing solubility to improve absorption or altering metabolic sites to increase stability—thereby designing more effective and safer quinazoline-based medicines. nih.gov

Preclinical Biological Evaluation of 7 Fluoro 2 Methylquinazolin 4 Amine and Analogs

In Vitro Cellular Efficacy Studies

The quinazoline (B50416) scaffold is a prominent feature in a variety of compounds with demonstrated anticancer properties. Research has shown that derivatives of quinazoline can effectively inhibit the growth of various cancer cell lines.

One area of focus has been on 2-aryl-4-aminoquinazoline derivatives, which have been designed and synthesized to act as EGFR inhibitors. nih.gov In a study evaluating these derivatives, compound 9e was identified as a particularly promising candidate. nih.gov It displayed significant inhibitory activity against A549 (non-small cell lung cancer), NCI-H460 (non-small cell lung cancer), and H1975 (non-small cell lung cancer) cell lines, with IC50 values of 14.33 ± 1.16 μM, 17.81 ± 1.25 μM, and 13.41 ± 1.14 μM, respectively. nih.gov Furthermore, compound 9e was also effective against Ba/F3-EGFRDel19/T790M/C797S cell lines. nih.gov